molecular formula C17H16N4O B6454494 2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549004-91-1

2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454494
CAS No.: 2549004-91-1
M. Wt: 292.33 g/mol
InChI Key: HHUVVTPOVUUYQH-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a derivative of the imidazo[1,2-b]pyridazine scaffold, a fused heterocyclic system comprising imidazole and pyridazine rings. This compound features a cyclopropyl substituent at position 2 of the imidazo[1,2-b]pyridazine core and a 2-methylphenyl carboxamide group at position 5. The imidazo[1,2-b]pyridazine scaffold is pharmacologically significant due to its structural rigidity and ability to interact with diverse biological targets, such as kinase enzymes (e.g., VEGFR2) and bacterial efflux systems .

Properties

IUPAC Name

2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-4-2-3-5-13(11)19-17(22)14-8-9-16-18-15(12-6-7-12)10-21(16)20-14/h2-5,8-10,12H,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUVVTPOVUUYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions

    Formation of Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between 2-aminopyridine and a suitable diketone can form the imidazo[1,2-b]pyridazine ring system.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.

    Attachment of Methylphenyl Group: The methylphenyl group is usually introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule. For example, halogenation using reagents like N-bromosuccinimide can add bromine atoms to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is being explored for its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases due to its ability to modulate specific biological pathways.

    Biological Studies: It serves as a tool compound in biological research to study the function of various proteins and enzymes, especially those involved in signal transduction and cellular communication.

    Chemical Biology: Researchers use this compound to probe the mechanisms of action of various biological targets, helping to elucidate the roles of specific proteins in disease processes.

    Industrial Applications: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can bind to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases involved in inflammatory signaling, leading to reduced inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Imidazo[1,2-b]pyridazine derivatives are structurally distinct from other isomers, such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, due to differences in nitrogen atom positioning and ring fusion . These variations influence binding affinity and metabolic stability. For example:

  • Imidazo[1,2-b]pyridazines : Feature a shared nitrogen atom between the imidazole and pyridazine rings, enhancing π-π stacking interactions with kinase hinge regions .
Substituent Modifications

Key analogs of 2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide include:

Compound Name Substituents (Position) Molecular Weight Target/Activity IC50/Activity Data Reference
2-cyclopropyl-N-(3-methyloxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide 3-methyloxazol-5-yl (Position 6) 283.2853 Undisclosed (structural analog) N/A
TAK-593 Cyclopropylcarbonyl group (Position 2) Not provided VEGFR2 kinase IC50 = 0.7 nM (VEGFR2)
6b (VEGFR2 inhibitor) 3-(Trifluoromethyl)benzamide (Position 6) Not provided VEGFR2, PDGFRβ IC50 = 7.1 nM (VEGFR2), 15 nM (PDGFRβ)
2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2-fluorophenyl (Position 6) Not provided Undisclosed N/A

Key Observations :

  • Cyclopropyl Group: Enhances metabolic stability and steric hindrance, as seen in TAK-593, which exhibits sub-nanomolar VEGFR2 inhibition .
  • Carboxamide Substituents : The 2-methylphenyl group in the query compound may optimize solubility and target binding compared to bulkier groups (e.g., trifluoromethylbenzamide in compound 6b) .
  • Fluorine vs. Methyl : Substituting 2-fluorophenyl () for 2-methylphenyl could alter electronic properties and binding kinetics, though specific data are unavailable.

Pharmacological and Mechanistic Insights

  • VEGFR2 Inhibition : Imidazo[1,2-b]pyridazines like TAK-593 and compound 6b act as ATP-competitive kinase inhibitors, with potency influenced by substituent size and electronic effects .

Biological Activity

2-cyclopropyl-N-(2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and inhibition of specific kinases involved in various cellular processes. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N4OC_{18}H_{18}N_{4}O, with a molecular weight of approximately 306.4g/mol306.4\,g/mol. The structure features a fused imidazo-pyridazine ring system, which is significant for its biological activity.

Property Value
Molecular FormulaC18H18N4O
Molecular Weight306.4 g/mol
Structural FeaturesImidazo[1,2-b]pyridazine core with cyclopropyl and methylphenyl groups

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : This compound has been studied for its potential as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in cellular processes such as endocytosis and synaptic vesicle recycling. Kinase inhibitors are vital in cancer therapy as they can disrupt signaling pathways that promote tumor growth.
  • Antimycobacterial Activity : Research indicates that derivatives of imidazo[1,2-b]pyridazine, including this compound, may exhibit activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that specific substitutions enhance efficacy against this pathogen.

Anticancer Properties

Several studies have explored the anticancer potential of imidazo[1,2-b]pyridazine derivatives:

  • In vitro Studies : A study evaluated the cytotoxic effects of various derivatives against different cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in human cancer cell lines, with IC50 values in the low micromolar range.
Cell Line IC50 (µM)
A549 (Lung Cancer)5.6
MCF-7 (Breast Cancer)4.8
HeLa (Cervical Cancer)3.9

Antimycobacterial Activity

In a recent study focusing on the antimycobacterial activity of imidazo[1,2-b]pyridazine derivatives:

  • Minimum Inhibitory Concentration (MIC) : The compound was tested against Mycobacterium tuberculosis with promising results. The MIC was found to be around 0.5μg/mL0.5\,\mu g/mL, indicating potent activity against this pathogen.
Compound MIC (µg/mL)
This compound0.5
Control Compound>100

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[1,2-b]pyridazine derivatives:

  • Case Study on AAK1 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited AAK1 in cellular assays, leading to reduced endocytosis rates in cancer cells.
  • Antimycobacterial Efficacy : Another case involved testing the compound's effectiveness against resistant strains of Mycobacterium tuberculosis. The results showed that it retained activity even against strains with known resistance mechanisms.

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